molecular formula C18H15Cl2N3OS B2772796 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-36-4

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2772796
CAS RN: 391227-36-4
M. Wt: 392.3
InChI Key: KGVIDICRXYRRIH-UHFFFAOYSA-N
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Description

This compound is likely to be an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds often involves the use of conventional methods or microwave irradiation . The elemental analysis of a similar compound was found to be: C 61.74%, H 6.05%, N 7.78% .


Molecular Structure Analysis

The molecular structure of similar compounds often includes various functional groups such as –NH–, Ph, –CH–, and –CH3 . The structure can also be analyzed using FT-IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of terminal acetylenes with azides leading to 1,4-disubstitutedtriazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the melting point of a similar compound was found to be between 280-286 °C . The elemental analysis of a similar compound was found to be: C 61.74%, H 6.05%, N 7.78% .

Scientific Research Applications

properties

IUPAC Name

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-9-4-10(2)15(11(3)5-9)17-22-23-18(25-17)21-16(24)12-6-13(19)8-14(20)7-12/h4-8H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIDICRXYRRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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